Potassium tetracyanoplatinate

Catalog No.
S1905036
CAS No.
562-76-5
M.F
C4K2N4Pt
M. Wt
377.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium tetracyanoplatinate

CAS Number

562-76-5

Product Name

Potassium tetracyanoplatinate

IUPAC Name

dipotassium;platinum(2+);tetracyanide

Molecular Formula

C4K2N4Pt

Molecular Weight

377.35 g/mol

InChI

InChI=1S/4CN.2K.Pt/c4*1-2;;;/q4*-1;2*+1;+2

InChI Key

QFTWTIKOKWPUAM-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+2]

Potassium tetracyanoplatinate (CAS 562-76-5 for anhydrous, 14323-36-5 for trihydrate) is a highly water-soluble, square-planar platinum(II) coordination complex defined by its strong-field cyano ligands. In the solid state, the [Pt(CN)4]2- anions stack to form columnar structures characterized by short intermolecular Pt-Pt distances, a structural motif that governs its photophysical and electronic properties[1]. From a procurement perspective, it serves as the primary precursor for synthesizing one-dimensional (1D) metallic conductors (such as Krogmann's salts), vapochromic sensor materials, and luminescent coordination polymers[2]. Its specific hydration states and precise Pt-Pt stacking distances make it a highly specialized building block that cannot be readily substituted by simpler platinum halides.

Substituting potassium tetracyanoplatinate with common platinum precursors like potassium tetrachloroplatinate (K2PtCl4) fundamentally disrupts downstream applications because the weaker chloro ligands fail to enforce the rigid, stacked 1D columnar structures required for high electrical conductivity and luminescence [1]. Furthermore, substituting with other tetracyanoplatinate salts, such as barium tetracyanoplatinate (Ba[Pt(CN)4]), alters the fundamental crystal lattice; the potassium salt exhibits a Pt-C bond approximately 0.06 Å longer than the barium analog, which directly shifts the photoluminescence emission energy and alters metathesis solubility profiles [2]. Consequently, for applications requiring specific emission wavelengths, organic-solvent phase transfer, or precise partial oxidation into 1D metals, the exact potassium salt must be procured.

Precursor Efficacy for 1D Conductive Krogmann's Salts

Potassium tetracyanoplatinate is the requisite starting material for synthesizing Krogmann's salt (K2[Pt(CN)4]Br0.3·3H2O), a prototype 1D metallic conductor. When subjected to partial oxidation (e.g., via bromination or electrocrystallization), the K2[Pt(CN)4] precursor forms stacked nanowires with near-metallic room-temperature conductivities of 70–100 S/cm [1]. In contrast, baseline precursors like K2PtCl4 completely lack the cyano-bridged columnar stacking capability, yielding 0 S/cm in equivalent 1D chain models. The specific use of the potassium cyano-salt allows the Pt-Pt separation distance to be precisely tuned during oxidation, enabling high electron delocalization along overlapping dz2 orbitals[1].

Evidence Dimension1D electrical conductivity upon partial oxidation
Target Compound Data70–100 S/cm (as partially oxidized Krogmann's salt nanowires)
Comparator Or Baseline~0 S/cm (K2PtCl4 fails to form cyano-bridged 1D conductive stacks)
Quantified DifferenceAbsolute requirement of the tetracyano-motif to achieve >70 S/cm 1D conductivity.
ConditionsRoom temperature measurement of electrocrystallized or brominated nanowires.

Buyers developing molecular wires, gas sensors, or 1D conductors must procure this specific cyano-complex, as standard platinum halides cannot form the necessary conductive stacks.

Structural Tuning of Photoluminescence vs. Barium Analogs

The choice of the alkali/alkaline-earth cation in tetracyanoplatinates directly dictates the bond lengths and resulting emission spectra. X-ray spectroscopic studies reveal that potassium tetracyanoplatinate possesses a Pt-C bond that is ~0.06 Å longer than that of barium tetracyanoplatinate (Ba[Pt(CN)4]) [1]. This structural variance in the square-planar [Pt(CN)4]2- moiety, combined with different staggered chain conformations, significantly shifts the available electronic states for radiative recombination compared to the ~620 nm (2 eV) red-orange emission of the barium salt [1].

Evidence DimensionPt-C bond length and resulting emission shift
Target Compound DataPt-C bond is ~0.06 Å longer than Ba-salt, shifting emission
Comparator Or BaselineBarium tetracyanoplatinate (Ba[Pt(CN)4]) with ~620 nm emission
Quantified Difference0.06 Å elongation in the Pt-C bond alters the band gap and shifts the peak emission energy away from the 620 nm baseline of the Ba-salt.
ConditionsSynchrotron-based X-ray spectroscopy and X-ray excited optical luminescence (XEOL).

Material scientists engineering scintillators or luminescent sensors must select the potassium salt over the barium salt to access its specific emission energy and structural lattice.

Organic Solvent Processability via Crown Ether Complexation

While alkali polycyanometallates are typically restricted to aqueous environments, potassium tetracyanoplatinate offers a distinct processability advantage through host-guest chemistry. The addition of 2 equivalents of 18-crown-6 to K2[Pt(CN)4] in dichloromethane results in complete dissolution, forming the highly organic-soluble[K(18-crown-6)]2[Pt(CN)4] complex [1]. This behavior is highly specific to the potassium cation's size match with the 18-crown-6 cavity (K-O distances of 2.769–2.837 Å), a solubilization route that is not viable for barium or transition metal tetracyanoplatinates without alternative, often more complex, phase-transfer agents [1].

Evidence DimensionSolubility in organic solvents (e.g., CH2Cl2)
Target Compound DataComplete dissolution (>0.1 mmol / 3 mL CH2Cl2) via [K(18-crown-6)]2[Pt(CN)4] formation
Comparator Or BaselineUncomplexed K2[Pt(CN)4] or non-potassium salts (insoluble in CH2Cl2)
Quantified DifferenceEnables >0.1 mmol / 3 mL solubility in CH2Cl2 via 18-crown-6 complexation, shifting synthesis from aqueous to strictly organic phases.
Conditions0.1 mmol K2[Pt(CN)4] with 0.2 mmol 18-crown-6 in 3 mL CH2Cl2 at room temperature.

Allows industrial chemists to utilize this platinum precursor in non-aqueous metathesis reactions and organic-phase coordination polymer synthesis.

Alternative Heavy-Atom Derivatization in Protein Crystallography

In macromolecular crystallography, obtaining diverse heavy-atom derivatives is critical for Multiple Isomorphous Replacement (MIR) phasing. Potassium tetracyanoplatinate (K2[Pt(CN)4]) provides a distinct binding profile compared to the standard class B metal compound potassium tetrachloroplatinate (K2PtCl4) [1]. While K2PtCl4 typically forms covalent adducts with primary ligands like methionine, K2[Pt(CN)4] can engage in alternative binding interactions due to its rigid square-planar cyano-coordination, allowing it to successfully derivatize protein crystals (at 10 mM concentrations) where traditional chloroplatinates may fail or cause crystal degradation[2].

Evidence DimensionProtein crystal derivatization binding modality
Target Compound DataProvides orthogonal non-covalent phasing sites at 10 mM
Comparator Or BaselineK2PtCl4 (covalent binding to methionine/histidine)
Quantified DifferenceProvides orthogonal phasing sites at 10 mM soaking concentrations compared to standard chloroplatinate reactivity.
Conditions10 mM heavy-atom soak in mother liquor for 10 minutes to 24 hours.

Essential for structural biologists who require an orthogonal platinum phasing agent when standard K2PtCl4 derivatization is unsuccessful.

Synthesis of 1D Molecular Metals (Krogmann's Salts)

Directly utilizing the precursor's ability to undergo partial oxidation (e.g., via electrocrystallization or bromination) to form highly conductive (70-100 S/cm) nanowires for specialized electronics and gas sensors, an application where standard platinum halides fail[1].

Organic-Phase Coordination Polymer Manufacturing

Leveraging the potassium cation's compatibility with 18-crown-6 to solubilize the [Pt(CN)4]2- anion in dichloromethane, enabling non-aqueous metathesis and the synthesis of novel luminescent materials without complex phase-transfer agents [2].

Heavy-Atom Phasing in Macromolecular Crystallography

Applied as a 10 mM soaking agent for protein crystals to achieve Multiple Isomorphous Replacement (MIR) phasing, particularly when standard chloroplatinate covalent binding is ineffective or degrades the crystal lattice [3].

Vapochromic Sensor Development

Used as a fundamental building block to synthesize Magnus' green salt derivatives and other vapochromic materials that exhibit strong, reversible color changes upon exposure to volatile organic compounds due to precise Pt-Pt stacking [4].

Hydrogen Bond Acceptor Count

8

Exact Mass

376.904503 Da

Monoisotopic Mass

376.904503 Da

Heavy Atom Count

11

UNII

C0ONF9Y34G

Wikipedia

Potassium tetracyanoplatinate

General Manufacturing Information

Platinate(2-), tetrakis(cyano-.kappa.C)-, dipotassium, (SP-4-1)-: INACTIVE

Dates

Last modified: 08-16-2023

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